2,5-Dimethyltetrahydrofuran-3-thiol is a sulfur-containing organic compound that belongs to the family of tetrahydrofuran derivatives. This compound is characterized by a tetrahydrofuran ring with two methyl groups at the 2 and 5 positions and a thiol group (-SH) at the 3 position. The presence of the thiol group imparts unique chemical properties, making it of interest in various scientific applications, particularly in organic synthesis and materials science.
The synthesis of 2,5-dimethyltetrahydrofuran-3-thiol can be achieved through several methods, primarily involving reactions of furan derivatives. The compound can be derived from the reaction of dihydrofuranone or tetrahydrofuranone with hydrogen sulfide in the presence of anhydrous hydrogen chloride under controlled temperatures ranging from -60°C to -100°C .
2,5-Dimethyltetrahydrofuran-3-thiol can be classified as:
The synthesis of 2,5-dimethyltetrahydrofuran-3-thiol can be achieved through the following methods:
The molecular structure of 2,5-dimethyltetrahydrofuran-3-thiol features:
The mechanism for synthesizing 2,5-dimethyltetrahydrofuran-3-thiol involves:
Relevant data may vary based on experimental conditions and specific synthesis methods employed.
2,5-Dimethyltetrahydrofuran-3-thiol has several applications:
2,5-Dimethyltetrahydrofuran-3-thiol (CAS #26486-21-5; C6H12OS) is a structurally distinctive cyclic organosulfur compound of significant interest in flavor chemistry. This molecule belongs to the tetrahydrofuranthiol class, characterized by a saturated furan ring with methyl substituents at C2 and C5 positions and a thiol (-SH) functional group at C3. Its molecular weight is 132.22 g/mol, and it typically exists as a pale yellow to amber liquid with a density of 1.040–1.048 g/cm³ at 20°C [3] [8]. The compound comprises four stereoisomers: 2S,3R,5R (40-50%), 2R,3S,5S (25-30%), 2R,3R,5S (15-20%), and 2S,3S,5R (5-10%) [3]. This stereochemical complexity directly influences its sensory properties and functionality in flavor applications.
Organosulfur compounds—organic molecules containing carbon-sulfur bonds—are indispensable in flavor science due to their exceptionally low odor thresholds (often in parts per billion) and potent aromatic characteristics. Despite sulfur’s historical association with foul odors (e.g., hydrogen sulfide), certain organosulfur derivatives are responsible for desirable savory, roasted, and meaty notes in foods [2] [4]. These compounds occur naturally in Allium genus plants (garlic, onions) and cruciferous vegetables, where enzymatic hydrolysis generates volatile thiosulfinates and thiols during tissue damage [4]. In synthetic flavor chemistry, molecules like 2,5-dimethyltetrahydrofuran-3-thiol exemplify how targeted sulfur incorporation can replicate or enhance complex natural aromas. Its FEMA GRAS status (FEMA #3971) underscores its importance as a synthetic flavorant, particularly in meat, onion, and savory profiles [3].
The molecule’s significance arises from its tetrahydrofuran backbone fused with a thiol group, creating a compact, polar cyclic thioether. Key structural features include:
Cyclic thioethers like this compound offer advantages over acyclic analogs: reduced volatility (boiling point: 173–175°C at 760 mmHg) and enhanced aroma complexity due to constrained molecular geometry [3] [8].
Table 1: Stereoisomer Distribution in 2,5-Dimethyltetrahydrofuran-3-thiol
Stereoisomer Configuration | Percentage in Mixture |
---|---|
2S,3R,5R | 40–50% |
2R,3S,5S | 25–30% |
2R,3R,5S | 15–20% |
2S,3S,5R | 5–10% |
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